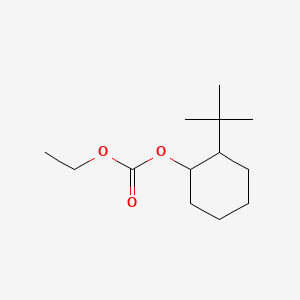

2-tert-Butylcyclohexyl ethyl carbonate

Description

Evolution of Carbonate Functionality in Organic Synthesis

The role of the carbonate functional group in organic synthesis has evolved significantly from its initial use as a simple protecting group to a versatile building block and reagent. Initially, organic carbonates were primarily employed to protect hydroxyl groups in complex molecule synthesis due to their stability under various reaction conditions and the relative ease of their removal. However, the discovery of their broader reactivity has expanded their application. researchgate.net

In recent decades, there has been a notable shift towards utilizing carbonates as "green" reagents and solvents, driven by their low toxicity and the potential for synthesis from carbon dioxide, a renewable and abundant C1 source. rsc.org This aligns with the principles of green chemistry, aiming for more environmentally benign chemical processes. The synthesis of both linear and cyclic carbonates without the use of hazardous materials like phosgene (B1210022) has become a major focus of research. researchgate.net

Furthermore, the reactivity of carbonates has been harnessed in a variety of chemical transformations. They participate in reactions such as decarboxylation, hydrogenation, and transesterification, providing access to a range of important chemical intermediates like alcohols and diols. mdpi.com The unique electronic nature of the carbonate group, with a carbonyl carbon flanked by two oxygen atoms, allows for diverse reactivity, including nucleophilic attack at either the carbonyl carbon or the alkyl carbons. researchgate.netnih.gov This dual reactivity has been exploited in the development of novel synthetic methodologies.

Significance of Substituted Cyclohexyl Scaffolds in Molecular Design

Substituted cyclohexyl scaffolds are of paramount importance in molecular design, particularly within the field of medicinal chemistry. researchgate.net The cyclohexane (B81311) ring provides a three-dimensional, sp³-rich framework that can serve as a bioisosteric replacement for aromatic rings, a strategy often employed to "escape from flatland" and improve the physicochemical properties of drug candidates. acs.org Replacing a flat aromatic ring with a non-planar cyclohexyl group can enhance solubility, metabolic stability, and target-binding affinity by presenting substituents in a more defined spatial orientation. acs.orgmdpi.com

The conformational rigidity of the cyclohexane ring, which primarily exists in a chair conformation, allows for precise control over the spatial arrangement of substituents. This is crucial for structure-activity relationship (SAR) studies, where understanding how the three-dimensional structure of a molecule affects its biological activity is essential. researchgate.net The ability to introduce substituents at specific positions on the cyclohexane ring (e.g., 1,2-, 1,3-, or 1,4-disubstitution) provides a powerful tool for fine-tuning the pharmacological profile of a molecule. acs.org

Moreover, the introduction of bulky substituents, such as a tert-butyl group, can have a profound impact on the conformational equilibrium of the cyclohexane ring. A tert-butyl group strongly prefers an equatorial position, effectively "locking" the conformation of the ring and providing a rigid scaffold for further functionalization. This conformational control is a key advantage in designing molecules with specific and predictable three-dimensional shapes.

Stereochemical Considerations in Cyclohexane Derivatives

The stereochemistry of cyclohexane derivatives is a critical aspect of their chemistry and application, as different stereoisomers can exhibit vastly different physical, chemical, and biological properties. sapub.orgspcmc.ac.in Disubstituted cyclohexanes, for instance, can exist as cis and trans diastereomers, and depending on the substitution pattern, these can also be chiral and exist as enantiomers. idc-online.comlibretexts.org

For a 1,2-disubstituted cyclohexane, both cis and trans isomers are possible. The cis isomer has one substituent in an axial position and the other in an equatorial position in the chair conformation. spcmc.ac.in Through a process of ring-flipping, these two groups can interchange their axial and equatorial positions. If the two substituents are identical, the cis isomer is a meso compound. pdx.edu The trans isomer has both substituents in either axial positions (diaxial) or equatorial positions (diequatorial). The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. sapub.orgspcmc.ac.in

In the case of 1,4-disubstituted cyclohexanes, both the cis and trans isomers are achiral as they possess a plane of symmetry. libretexts.org The cis isomer has one axial and one equatorial substituent, while the trans isomer has either both substituents axial or both equatorial. Again, the diequatorial conformation of the trans isomer is significantly more stable.

The presence of a bulky group like a tert-butyl group dramatically influences the conformational equilibrium. Due to its large size, the tert-butyl group will almost exclusively occupy an equatorial position to minimize steric strain. This effectively prevents ring-flipping and locks the cyclohexane ring into a single, well-defined chair conformation. This conformational locking is a powerful tool in stereocontrolled synthesis and in the design of molecules with a fixed three-dimensional structure.

Theoretical Frameworks for Ester and Carbonate Reactivity

The reactivity of esters and carbonates can be understood through several theoretical frameworks that consider the electronic and steric effects of the substituents. The hydrolysis of these functional groups, for example, can be catalyzed by either acid or base, and the mechanism can proceed through different pathways. researchgate.netnih.gov

In base-catalyzed hydrolysis, the reaction typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the leaving group yields the final products. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group.

Carbonates, having two alkoxy groups attached to the carbonyl carbon, can also undergo a base-catalyzed alkyl-oxygen cleavage (BAl2) mechanism, where the nucleophile attacks one of the alkyl carbons. researchgate.netnih.gov The competition between the BAc2 and BAl2 pathways is influenced by the nature of the nucleophile, the solvent, and the structure of the carbonate. Hard nucleophiles tend to attack the hard carbonyl carbon (BAc2), while soft nucleophiles may attack the softer alkyl carbon (BAl2). researchgate.net

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms of carbonates. acs.org These studies can model the transition states and intermediates of different reaction pathways, providing insights into the activation energies and thermodynamic favorability of each step. For instance, DFT calculations have been used to investigate the reductive decomposition of cyclic carbonates in lithium-ion batteries, revealing the complex interplay of electron transfer and bond cleavage steps. acs.org These theoretical models are crucial for predicting the reactivity of novel carbonate compounds and for designing more efficient and selective chemical transformations.

Structure

3D Structure

Propriétés

IUPAC Name |

(2-tert-butylcyclohexyl) ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-5-15-12(14)16-11-9-7-6-8-10(11)13(2,3)4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWLEUGSDGROJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1CCCCC1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052376 | |

| Record name | 2-tert-Butylcyclohexyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67801-64-3 | |

| Record name | 2-(1,1-Dimethylethyl)cyclohexyl ethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67801-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 2-(1,1-dimethylethyl)cyclohexyl ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, 2-(1,1-dimethylethyl)cyclohexyl ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylcyclohexyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylcyclohexyl ethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tert Butylcyclohexyl Ethyl Carbonate

Direct Esterification and Transcarbonation Routes

The principal pathways to 2-tert-butylcyclohexyl ethyl carbonate involve direct esterification and transcarbonation reactions. Direct esterification typically employs a derivative of carbonic acid, such as a chloroformate, to react with 2-tert-butylcyclohexanol (B1585498). Transcarbonation, on the other hand, involves the exchange of an alkoxy group from a pre-existing carbonate, like diethyl carbonate, with 2-tert-butylcyclohexanol.

Catalytic Systems for Carbonate Formation

The formation of the carbonate bond is often facilitated by a catalyst to enhance reaction rates and yields. These catalysts can be broadly classified as homogeneous or heterogeneous.

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the excellent accessibility of the catalytic sites. For the synthesis of organic carbonates, various homogeneous catalysts have been explored. For instance, in the synthesis of ethyl methyl carbonate, a related asymmetrical carbonate, metal-organic frameworks (MOFs) have been shown to act as effective Lewis acid catalysts. researchgate.net Specifically, Ti(OBu)4 has been identified as a good homogeneous catalyst for transesterification reactions. researchgate.net The synthesis of diethyl carbonate itself can be achieved through the alcoholysis of urea (B33335) with ethanol (B145695), a process that can be catalyzed by various metal oxides. wikipedia.org

In the context of producing asymmetrical organic carbonates, such as this compound, a common strategy involves the transesterification of a dialkyl carbonate like dimethyl carbonate (DMC) or diethyl carbonate (DEC). Homogeneous base catalysts are often employed for these reactions. acs.org For example, the synthesis of ethyl methyl carbonate from DMC and ethanol has been achieved with high selectivity using such catalysts. acs.org However, a significant drawback of homogeneous catalysts is the difficulty in their separation from the final product, which can lead to increased costs and potential contamination. researchgate.net

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers the significant advantage of easy separation and recyclability, making them an attractive option for industrial processes. researchgate.netaiche.org For the synthesis of organic carbonates, a variety of heterogeneous catalysts have been developed.

Metal oxides are a prominent class of heterogeneous catalysts for carbonate synthesis. For example, ceria (CeO2) has been shown to be an effective catalyst for the direct synthesis of diethyl carbonate from ethanol and carbon dioxide. rsc.org The catalytic activity is influenced by the acidity/basicity ratio of the catalyst, with "neat" ceria demonstrating high activity. rsc.org Zinc oxide (ZnO) has also been identified as an effective catalyst for diethyl carbonate synthesis from urea and ethanol. researchgate.net

Supported catalysts, where the active catalytic species is dispersed on a high-surface-area support, are another important category. For instance, Al2O3-supported 3-amino-1,2,4-triazole potassium (KATriz) has been developed for the transesterification of dimethyl carbonate with ethanol to produce diethyl carbonate. rsc.org The support material can significantly influence the catalytic performance by affecting the dispersion and accessibility of the active sites. rsc.org Metal-organic frameworks (MOFs) can also serve as heterogeneous catalysts for the transesterification of diethyl carbonate with various alcohols to produce asymmetrical organic carbonates with high selectivity. researchgate.net

The development of highly active and stable heterogeneous catalysts is a key area of research, aiming to enable efficient carbonate synthesis under mild reaction conditions. researchgate.net For example, sodium aluminate (NaAlO2) has been presented as a highly active heterogeneous catalyst for the synthesis of unsymmetrical carbonate esters from alcohols and dimethyl carbonate. acs.org

Table 1: Comparison of Homogeneous and Heterogeneous Catalytic Systems for Carbonate Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Ti(OBu)4, Metal-Organic Frameworks (in solution) | High activity and selectivity, mild reaction conditions. | Difficult to separate from product, potential for catalyst leaching, higher cost. researchgate.net |

| Heterogeneous | Ceria (CeO2), Zinc Oxide (ZnO), Supported KATriz, Solid MOFs, Sodium Aluminate (NaAlO2) | Easy separation and recyclability, potential for continuous processes, improved product purity. researchgate.netaiche.org | Can have lower activity than homogeneous counterparts, potential for deactivation. |

Precursor Synthesis and Derivatization

The successful synthesis of this compound relies on the availability and purity of its key precursors: 2-tert-butylcyclohexanol and an ethyl carbonating agent.

2-tert-Butylcyclohexanol is a chiral molecule existing as cis and trans isomers. The stereochemistry of the alcohol can significantly impact the properties of the final carbonate product. The synthesis of 2-tert-butylcyclohexanol can be achieved through various methods. One common approach is the hydrogenation of 2-tert-butylphenol (B146161). The choice of catalyst and reaction conditions can influence the stereoselectivity of this reaction. For instance, hydrogenation in the presence of a nickel/iron catalyst mixture and 2-tert-butylcyclohexyl acetate (B1210297) has been shown to favor the formation of the cis-isomer. google.comgoogle.com Another method involves the hydroboration of 1-tert-butylcyclohexene, which demonstrates syn addition and can be used to produce trans-2-tert-butylcyclohexanol. acs.orgacs.org

The ethyl group in this compound is introduced via an ethyl carbonating agent. Common examples include ethyl chloroformate and diethyl carbonate.

Ethyl chloroformate is a highly reactive reagent used for introducing the ethyl carbonate group. multichemindia.comwikipedia.org It is typically prepared by the reaction of phosgene (B1210022) with absolute ethanol. prepchem.comgoogle.com The reaction temperature is a critical parameter, as higher temperatures can lead to the formation of diethyl carbonate as a byproduct. prepchem.com Industrial synthesis often involves the esterification of liquid ethanol with an excess of phosgene. google.com

Diethyl carbonate is another important ethyl carbonating agent and can be synthesized through several routes. wikipedia.orgacs.org These include the reaction of phosgene with ethanol, the alcoholysis of urea in the presence of a heterogeneous catalyst, and the transesterification of dimethyl carbonate with ethanol. wikipedia.org Direct synthesis from ethanol and carbon dioxide over catalysts like ceria is also a viable and more environmentally friendly approach. rsc.org Furthermore, oxidative carbonylation of ethanol using carbon monoxide is another synthetic pathway. acs.org

Table 2: Key Precursors for the Synthesis of this compound

| Precursor | Chemical Name | Synthesis Route Examples |

|---|---|---|

| Substituted Cyclohexanol (B46403) | 2-tert-Butylcyclohexanol | Hydrogenation of 2-tert-butylphenol google.comgoogle.com, Hydroboration of 1-tert-butylcyclohexene acs.orgacs.org |

| Ethyl Carbonating Agent | Ethyl Chloroformate | Reaction of phosgene with ethanol prepchem.comgoogle.com |

| Ethyl Carbonating Agent | Diethyl Carbonate | Alcoholysis of urea with ethanol wikipedia.org, Transesterification of dimethyl carbonate rsc.org, Direct synthesis from ethanol and CO2 rsc.org |

Alternative Synthetic Pathways

The synthesis of this compound can be achieved through several alternative routes beyond classical methods. These include reactions with chloroformates, the insertion of carbon dioxide, and the application of green chemistry principles.

Reactions Involving Chloroformates

A common and versatile method for the synthesis of carbonates is the reaction of an alcohol with a chloroformate. rbattalcollege.org In the case of this compound, this involves the reaction of 2-tert-butylcyclohexanol with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a commonly used base for this purpose. researchgate.net The general procedure involves dissolving the alcohol in a suitable solvent, such as dichloromethane, cooling the solution, and then adding the chloroformate and the base. researchgate.net

The use of bis(trichloromethyl)carbonate (BTC) as a phosgene substitute offers a safer alternative for preparing chloroformates in situ, which can then react with the alcohol. researchgate.net Another approach involves a photo-on-demand synthesis where chloroformates are generated from a chloroform (B151607) solution containing an alcohol under UV light and oxygen, which can then be converted to carbonates in a one-pot synthesis. organic-chemistry.orgnih.gov The use of alkyl phenyl carbonates as electrophiles also provides a simple and selective method for creating carbamates, a related class of compounds, and can be adapted for carbonate synthesis. orgsyn.org

A general representation of the reaction is as follows:

Reactants: 2-tert-Butylcyclohexanol, Ethyl Chloroformate

Base: Pyridine or other non-nucleophilic base

Solvent: Dichloromethane or other inert solvent

Product: this compound, Pyridinium hydrochloride

The reaction is generally efficient, providing good to excellent yields of the desired carbonate. rbattalcollege.org

Carbon Dioxide Insertion Methodologies

The use of carbon dioxide (CO₂) as a C1 building block for chemical synthesis is an attractive, green, and sustainable approach. rsc.orgrsc.org The synthesis of organic carbonates from CO₂ is a key area of CO₂ utilization. rsc.org For the synthesis of an unsymmetrical carbonate like this compound, this would typically involve the reaction of 2-tert-butylcyclohexanol, ethanol, and CO₂.

However, the direct carboxylation of alcohols with CO₂ is thermodynamically challenging due to the high stability of the CO₂ molecule. rsc.orgmdpi.com To overcome this, catalytic systems and dehydrating agents are often necessary to drive the reaction forward. mdpi.comresearchgate.net For instance, ceria-based catalysts have been shown to be effective in the direct synthesis of diethyl carbonate from ethanol and CO₂, a reaction that can be enhanced by the use of a dehydrating agent like 2-cyanopyridine. acs.org

The synthesis can proceed via several pathways:

Direct Dehydrative Condensation: Reaction of the two alcohols and CO₂ in the presence of a catalyst and a water scavenger. mdpi.com

Alkylation Route: Formation of a hemi-carbonate from one alcohol and CO₂, followed by alkylation with an alkyl halide. mdpi.com

From Epoxides: A highly atom-efficient method involves the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which can then be transesterified with an alcohol. rsc.orguw.edu.pl While not a direct route to this compound, it represents a major CO₂ utilization strategy.

The development of efficient catalysts, such as metal-organic frameworks (MOFs) that can adsorb CO₂ and catalyze its reaction with epoxides, is a promising area of research. uw.edu.pl

Green Chemistry Approaches in Carbonate Synthesis

Green chemistry principles are increasingly being applied to the synthesis of carbonates to reduce environmental impact. jddhs.commdpi.com This includes the use of renewable feedstocks, atom-efficient reactions, and environmentally benign catalysts and solvents. jddhs.comnih.gov

Key green approaches applicable to the synthesis of this compound include:

Use of CO₂: As mentioned, using CO₂ as a renewable and non-toxic C1 source is a cornerstone of green carbonate synthesis. rsc.orgrsc.org

Catalysis: The development of recyclable heterogeneous catalysts and biocatalysts (enzymes) can reduce waste and avoid the use of toxic reagents. jddhs.comunive.it For example, lipase-catalyzed reactions can be used for transesterification under mild, solvent-free conditions. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in greener solvents like ionic liquids or supercritical fluids, minimizes waste and environmental impact. mdpi.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. jddhs.com The cycloaddition of CO₂ to epoxides is a 100% atom-economical reaction. rsc.org

A chemo-enzymatic approach has been demonstrated for the synthesis of bis(cyclic carbonate) esters, combining the advantages of biocatalysis and CO₂ utilization in a sustainable, solvent-free process. nih.gov

Optimization of Synthetic Conditions

Optimizing synthetic conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing reaction times and energy consumption.

Reaction Kinetics Studies

Understanding the reaction kinetics is fundamental to optimizing a chemical process. For carbonate synthesis, kinetic studies help to elucidate the reaction mechanism and the influence of various parameters on the reaction rate.

Kinetic models, such as the law of mass action combined with the Arrhenius equation, can be used to describe the reaction rate's dependence on temperature and reactant concentrations. aaqr.org For reactions involving solid catalysts, the reaction rate may be controlled by surface reaction kinetics or diffusion of reactants and products. geus.dk In the case of CO₂ mineralization, which shares mechanistic steps with carbonate synthesis, the reaction can be either diffusion-controlled or surface-controlled depending on the conditions. geus.dk

The thermal decomposition kinetics of related peroxide-containing carbonates have been studied using techniques like Differential Scanning Calorimetry (DSC), which can provide data to develop kinetic models and assess thermal stability. researchgate.net

Yield Enhancement and Selectivity Control

Enhancing the yield and controlling the selectivity are primary goals in the synthesis of this compound. This is achieved by carefully controlling the reaction conditions and the choice of catalysts and reagents.

In reactions involving chloroformates, the slow, drop-wise addition of reagents at low temperatures can help to control the reaction rate and minimize the formation of byproducts. researchgate.net The choice of base is also critical for achieving high selectivity.

For CO₂-based syntheses, the catalyst plays a pivotal role in both yield and selectivity. rsc.orgresearchgate.net The development of bifunctional catalysts, which can activate both the alcohol (or epoxide) and the CO₂ molecule, has been shown to be effective. researchgate.net For example, hydroxyl-functionalized imidazolium (B1220033) halides have been used as efficient organocatalysts for the synthesis of cyclic carbonates from CO₂ and epoxides under mild conditions. researchgate.net

The following table summarizes the influence of various parameters on yield and selectivity in carbonate synthesis, based on analogous reactions:

| Parameter | Effect on Yield | Effect on Selectivity | Rationale |

| Temperature | Generally increases with temperature up to an optimum, then may decrease. | Can decrease at very high temperatures due to side reactions. | Higher temperature increases reaction rate, but can also promote decomposition or formation of byproducts. mdpi.com |

| Pressure (for CO₂ reactions) | Increases with pressure. | Can improve selectivity by increasing CO₂ concentration. | Higher pressure increases the solubility and concentration of CO₂ in the reaction medium, favoring the desired carboxylation reaction. mdpi.com |

| Catalyst | Highly dependent on the catalyst type and loading. | Crucial for directing the reaction to the desired product. | The right catalyst can lower the activation energy for the desired pathway and suppress side reactions. rsc.orgresearchgate.net |

| Solvent | Can significantly influence yield. | Can affect selectivity by influencing reactant solubility and transition state stability. | Polar aprotic solvents are often effective in these types of reactions. |

| Reaction Time | Increases with time until equilibrium or completion is reached. | Longer times can sometimes lead to byproduct formation. | Sufficient time is needed for the reaction to proceed, but extended times can allow for slower, undesired reactions to occur. rbattalcollege.org |

By systematically studying and adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields of the pure product.

Process Scale-Up Considerations (Academic Perspective)

The transition of the synthesis of this compound from a laboratory setting to an industrial scale introduces a series of complex challenges that necessitate a thorough understanding of chemical engineering principles. While detailed academic studies on the scale-up of this specific fragrance compound are not extensively published, an analysis of related synthetic processes and general scale-up methodologies allows for a comprehensive academic perspective on the key considerations. The primary synthetic route typically involves the reaction of 2-tert-butylcyclohexanol with an ethylating agent, such as ethyl chloroformate, in the presence of a base.

A significant challenge in scaling up this synthesis is managing the reaction exothermicity. The reaction is often vigorous, and the heat generated must be efficiently dissipated to maintain optimal reaction temperatures and prevent runaway reactions. In a laboratory setting, a simple ice bath may suffice, but on an industrial scale, this is not feasible. A larger reactor vessel has a smaller surface area-to-volume ratio, which inherently reduces the efficiency of heat transfer through the reactor jacket. Therefore, careful consideration must be given to the design of the reactor's cooling system, which may include internal cooling coils or external heat exchangers.

The handling and addition of raw materials also present challenges on a larger scale. For instance, the controlled addition of a reactive reagent like ethyl chloroformate is critical to manage the reaction rate and temperature. On an industrial scale, this requires precise pumping systems and potentially the use of in-line monitoring to control the addition rate in real-time.

Furthermore, the work-up and purification steps must be adapted for large-scale production. Phase separation, which may be straightforward in a laboratory separating funnel, can be more complex in large vessels and may require specialized equipment. The final purification of this compound, likely involving distillation, must be carefully designed to achieve the desired purity on a large scale. This includes selecting the appropriate type and size of distillation column, as well as optimizing parameters such as reflux ratio and vacuum pressure to ensure efficient separation and minimize thermal degradation of the product.

Below are data tables that illustrate some of the key considerations when scaling up the synthesis of this compound.

Table 1: Comparison of Key Parameters for Laboratory vs. Industrial Scale Synthesis

| Parameter | Laboratory Scale (Typical) | Industrial Scale (Considerations) |

| Batch Size | 100 g - 1 kg | > 1000 kg |

| Reactor Type | Round-bottom flask | Jacketed glass-lined or stainless steel reactor |

| Heat Transfer | External cooling bath (e.g., ice water) | Reactor jacket, internal cooling coils, external heat exchanger |

| Agitation | Magnetic stirrer bar | Top-mounted mechanical agitator (various impeller designs) |

| Reagent Addition | Manual (e.g., dropping funnel) | Automated dosing pumps with flow control |

| Purification | Laboratory distillation apparatus | Multi-plate distillation column |

Table 2: Research Findings on a Production Method for this compound

This table is based on findings from a patented production method and highlights key reaction parameters.

| Step | Reactants | Conditions | Yield | Purity |

| Esterification | 2-tert-butylcyclohexanol, Ethyl chloroformate, Sodium hydroxide (B78521) | Temperature: 10-15°C; Time: 2-3 hours | > 90% | > 98% |

| Purification | Crude product from esterification | Vacuum distillation | - | > 99.5% |

Stereochemical Investigations of 2 Tert Butylcyclohexyl Ethyl Carbonate

Conformational Analysis of the Cyclohexyl Ring

The chair conformation is the most stable arrangement of a cyclohexane (B81311) ring, and the substituents on the ring can occupy either axial or equatorial positions. The interplay between these positions and the bulky tert-butyl group is a central theme in the stereochemistry of 2-tert-butylcyclohexyl ethyl carbonate.

Influence of the tert-Butyl Group on Ring Conformations

The tert-butyl group is a sterically demanding substituent with a profound impact on the conformational equilibrium of the cyclohexane ring. Due to its large size, a tert-butyl group strongly disfavors the axial position, where it would experience significant steric strain from 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This steric hindrance forces the cyclohexane ring to adopt a conformation where the tert-butyl group occupies an equatorial position. This phenomenon is often referred to as a "conformational lock," as the ring is essentially fixed in this preferred conformation.

The preference for the equatorial position is so strong that it effectively prevents ring flipping to the alternative chair conformation where the tert-butyl group would be axial. This conformational rigidity simplifies the stereochemical analysis of this compound, as the tert-butyl group can be assumed to be exclusively in the equatorial position.

Axial vs. Equatorial Isomerism and Stability

With the tert-butyl group locked in the equatorial position at C2, the ethyl carbonate group at C1 can exist in two possible diastereomeric forms: one where it is also equatorial (the trans-isomer) and one where it is axial (the cis-isomer).

The relative stability of these two isomers is determined by the steric interactions of the ethyl carbonate group. In general, for monosubstituted cyclohexanes, the equatorial position is favored for most substituents to avoid 1,3-diaxial interactions.

| Isomer | tert-Butyl Group Position | Ethyl Carbonate Group Position | Relative Stability |

| trans | Equatorial | Equatorial | More Stable |

| cis | Equatorial | Axial | Less Stable |

This table provides a qualitative comparison of the stability of the two diastereomers of this compound.

The trans-isomer, with both the tert-butyl and the ethyl carbonate groups in the more spacious equatorial positions, is expected to be the thermodynamically more stable diastereomer. The cis-isomer, with the ethyl carbonate group in the axial position, will experience steric repulsion from the axial hydrogens at C3 and C5, leading to higher energy and lower stability.

Diastereoselectivity in Synthesis and Reactions

The fixed conformation of the 2-tert-butylcyclohexyl ring system has significant implications for the stereochemical outcome of its synthesis and subsequent reactions.

Control of Stereochemistry During Carbonate Formation

The synthesis of this compound typically involves the reaction of 2-tert-butylcyclohexanol (B1585498) with ethyl chloroformate in the presence of a base. The stereochemistry of the resulting carbonate is directly dependent on the stereochemistry of the starting alcohol.

The two diastereomers of 2-tert-butylcyclohexanol are cis-2-tert-butylcyclohexanol (B1618334) (where the hydroxyl and tert-butyl groups are on the same side of the ring) and trans-2-tert-butylcyclohexanol (where they are on opposite sides).

Reaction of cis-2-tert-butylcyclohexanol, where the hydroxyl group is axial (due to the equatorial preference of the tert-butyl group), will lead to the formation of the cis-2-tert-butylcyclohexyl ethyl carbonate, with the ethyl carbonate group also in the axial position, assuming the reaction proceeds with retention of configuration at the carbinol carbon.

Reaction of trans-2-tert-butylcyclohexanol, where the hydroxyl group is equatorial, will yield the trans-2-tert-butylcyclohexyl ethyl carbonate, with the ethyl carbonate group also in the equatorial position.

Therefore, the diastereoselectivity of the synthesis is controlled by the choice of the starting diastereomer of 2-tert-butylcyclohexanol.

| Starting Alcohol | Product Diastereomer |

| cis-2-tert-Butylcyclohexanol | cis-2-tert-Butylcyclohexyl ethyl carbonate |

| trans-2-tert-Butylcyclohexanol | trans-2-tert-Butylcyclohexyl ethyl carbonate |

This table illustrates the expected stereochemical outcome of the carbonate formation reaction.

Diastereoselective Transformations of the Compound

Due to the conformational rigidity imposed by the equatorial tert-butyl group, reactions at the ethyl carbonate group or other positions on the ring would be expected to exhibit high diastereoselectivity. The steric bulk of the tert-butyl group would effectively shield one face of the molecule, directing incoming reagents to the less hindered face.

For instance, in the case of the cis-isomer, the axial ethyl carbonate group is relatively shielded by the cyclohexane ring itself. In contrast, the equatorial ethyl carbonate group in the trans-isomer is more exposed. This difference in steric accessibility could lead to different reaction rates and product distributions in reactions involving the carbonate functionality.

Chiral Synthesis Approaches to Enantiomers (if applicable)

While this compound possesses chiral centers, and therefore can exist as enantiomers, specific methods for the chiral synthesis of its individual enantiomers are not extensively reported in the scientific literature. The compound is primarily used as a fragrance ingredient, where a specific enantiomeric form may not always be a requirement. nih.gov

However, general strategies for the synthesis of enantiomerically pure substituted cyclohexanes could theoretically be applied. These approaches typically involve one of two main strategies:

Chiral Resolution: This would involve the separation of a racemic mixture of a precursor, such as cis- or trans-2-tert-butylcyclohexanol, into its individual enantiomers. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent conversion to the desired enantiomer of this compound.

Asymmetric Synthesis: This would involve the use of a chiral catalyst or auxiliary to introduce stereochemistry in a controlled manner during the synthesis of the cyclohexane ring or the introduction of one of the substituents. For example, asymmetric hydrogenation of a prochiral precursor like 2-tert-butylcyclohexenone could, in principle, yield an enantiomerically enriched 2-tert-butylcyclohexanol, which could then be converted to the desired carbonate.

At present, the application of these methods specifically to the synthesis of enantiopure this compound is not a focus of published research.

Asymmetric Synthesis of Related Cyclohexyl Carbonates

The asymmetric synthesis of chiral cyclohexyl carbonates, including derivatives like this compound, is most effectively achieved through the stereoselective synthesis of the corresponding cyclohexanol (B46403) precursor. The subsequent conversion to the ethyl carbonate is typically a stereoretentive reaction, meaning the stereochemistry of the alcohol is preserved in the final product.

One of the prominent strategies for establishing the desired stereochemistry in substituted cyclohexanes is through organocatalysis. For instance, highly functionalized cyclohexanes bearing multiple stereocenters can be synthesized with excellent stereoselectivity using one-pot organocatalytic sequences. These methods often involve Michael additions and subsequent cyclization reactions, where the stereochemical outcome is directed by a chiral amine catalyst. nih.gov While not directly demonstrated for 2-tert-butylcyclohexanol, these methodologies provide a powerful tool for the asymmetric synthesis of complex cyclohexane frameworks.

Another approach involves the diastereoselective synthesis of highly substituted cyclohexanones, which can then be stereoselectively reduced to the corresponding alcohols. For example, a cascade inter–intramolecular double Michael strategy has been reported for the synthesis of functionalized cyclohexanones with high diastereoselectivity. beilstein-journals.org The subsequent reduction of the ketone can be controlled to yield the desired diastereomer of the alcohol.

Furthermore, cobalt-catalyzed processes have been developed for the diastereodivergent synthesis of multi-substituted cycloalkanes. By carefully selecting the ligands, it is possible to control the hydroalkylation of methylenecyclohexanes to produce different diastereomers of disubstituted cyclohexanes. nih.gov This strategy offers a versatile route to various stereoisomers of substituted cyclohexanes, which can be precursors to chiral cyclohexanols.

Once the enantiomerically enriched 2-tert-butylcyclohexanol is obtained, its conversion to the ethyl carbonate can be achieved by reaction with ethyl chloroformate in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism at the carbonyl carbon of the chloroformate and does not affect the stereocenter of the alcohol.

| Precursor Synthesis Strategy | Key Features | Potential for this compound |

| Organocatalytic Michael Addition/Cyclization | Employs chiral amine catalysts to direct stereochemistry. nih.gov | Applicable to the synthesis of chiral precursors to 2-tert-butylcyclohexanol. |

| Diastereoselective Michael Addition | Creates highly substituted cyclohexanones with controlled stereochemistry. beilstein-journals.org | The resulting cyclohexanone (B45756) can be stereoselectively reduced to the desired 2-tert-butylcyclohexanol isomer. |

| Cobalt-Catalyzed Diastereodivergent Hydroalkylation | Ligand-controlled synthesis of various diastereomers of substituted cyclohexanes. nih.gov | Offers a route to specific stereoisomers of 2-tert-butylcyclohexane derivatives. |

Enantiomeric Resolution Strategies

When a racemic mixture of 2-tert-butylcyclohexanol is synthesized, enantiomeric resolution becomes a crucial step to obtain the individual enantiomers. Enzymatic kinetic resolution is a particularly powerful and widely used technique for this purpose.

Lipases are commonly employed enzymes for the kinetic resolution of racemic alcohols. The principle of this method lies in the enantioselective acylation of the alcohol. In a typical procedure, a racemic alcohol is reacted with an acyl donor, such as an ester or an acid anhydride, in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, leading to a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol. These can then be separated by standard chromatographic techniques.

For instance, lipases have been shown to exhibit high enantioselectivity in the resolution of various racemic alcohols, including cyclic structures. researchgate.net The choice of solvent, acyl donor, and specific lipase can significantly influence the efficiency and enantioselectivity of the resolution. Green solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) and cyclopentyl methyl ether (CPME) have been investigated as environmentally benign alternatives to traditional organic solvents for lipase-catalyzed resolutions. researchgate.net

Alternatively, the resolution can be performed on the final carbonate product itself. Chiral chromatography, particularly gas chromatography with a chiral stationary phase, can be employed for the separation of enantiomers of cyclic compounds. For example, derivatives of γ-butyrolactone have been successfully separated using 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin as a chiral selector. nih.gov This suggests that a similar approach could be viable for the enantiomeric separation of this compound.

| Resolution Strategy | Description | Applicability to this compound |

| Enzymatic Kinetic Resolution of Alcohol Precursor | Lipase-catalyzed enantioselective acylation of racemic 2-tert-butylcyclohexanol. | A well-established and effective method for obtaining enantiomerically pure precursors. researchgate.net |

| Double Enzymatic Kinetic Resolution | Utilizes a chiral carbonate as an acyl donor to enhance resolution efficiency. mdpi.com | A more advanced enzymatic strategy that could be applied to the resolution of the precursor alcohol. |

| Chiral Chromatography of Carbonate | Direct separation of the enantiomers of the final product using a chiral stationary phase. nih.gov | A potential method for analytical and preparative scale separation of the target compound's enantiomers. |

Mechanistic Studies of Reactions Involving 2 Tert Butylcyclohexyl Ethyl Carbonate

Hydrolysis and Transesterification Mechanisms

Hydrolysis and transesterification are fundamental reactions of esters, including carbonates. The pathways for these reactions are highly dependent on the catalytic conditions, primarily whether they are conducted in an acidic or basic medium, or with enzymatic catalysis.

Acid-Catalyzed Pathways

Under acidic conditions, the hydrolysis of most esters proceeds through a mechanism involving nucleophilic attack at the carbonyl carbon. However, for esters containing a tertiary alkyl group, such as 2-tert-butylcyclohexyl ethyl carbonate, the mechanism is distinct due to the stability of the tertiary carbocation that can be formed. The reaction follows a unimolecular alkyl-oxygen cleavage pathway (AAL1).

The mechanism involves the following key steps:

Protonation: The reaction initiates with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. researchgate.net This step increases the electrophilicity of the carbonyl carbon and also makes the ether oxygen of the cyclohexyl group a better leaving group.

Carbocation Formation: Unlike a typical ester hydrolysis where water would attack the carbonyl carbon, the C-O bond between the carbonate and the cyclohexyl ring cleaves. This cleavage is favored because it results in the formation of a relatively stable tertiary carbocation (the 2-tert-butylcyclohexyl cation) and ethyl hydrogen carbonate. This step is the rate-determining step of the reaction. stackexchange.com

Product Formation: The highly reactive carbocation is then attacked by a nucleophile, typically a water molecule, to form 2-tert-butylcyclohexanol (B1585498). wou.edu Simultaneously, the ethyl hydrogen carbonate intermediate is unstable and rapidly decomposes to produce ethanol (B145695) and carbon dioxide.

This AAL1 mechanism is analogous to the SN1 reaction pathway, where the formation of a stable carbocation intermediate is the driving force.

Table 1: Key Steps in Acid-Catalyzed Hydrolysis (AAL1) of this compound

| Step | Description | Intermediates/Products |

| 1 | Protonation of the carbonyl oxygen. | Protonated carbonate |

| 2 | Unimolecular cleavage of the alkyl-oxygen bond. | 2-tert-butylcyclohexyl cation, Ethyl hydrogen carbonate |

| 3 | Nucleophilic attack by water on the carbocation. | 2-tert-butylcyclohexanol |

| 4 | Decomposition of the carbonic acid derivative. | Ethanol, Carbon dioxide |

Base-Catalyzed Pathways

In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydrolysis of this compound proceeds via a bimolecular acyl-oxygen cleavage mechanism (BAC2), commonly known as saponification. This pathway is different from the acid-catalyzed route because the formation of a carbocation is not feasible under basic conditions.

The mechanism unfolds as follows:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the carbonate group. This leads to the formation of a tetrahedral intermediate. rsc.org

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the 2-tert-butylcyclohexyloxide anion as the leaving group.

Irreversible Acid-Base Reaction: In the final step, the newly formed ethanoic acid derivative quickly transfers a proton to the strongly basic 2-tert-butylcyclohexyloxide anion. This irreversible acid-base reaction produces ethanol and the ethyl carbonate salt, driving the equilibrium towards the products. stackexchange.com

Unlike the reversible acid-catalyzed hydrolysis, base-promoted saponification is irreversible due to this final deprotonation step. stackexchange.comrsc.org

Table 2: Key Steps in Base-Catalyzed Hydrolysis (BAC2) of this compound

| Step | Description | Intermediates/Products |

| 1 | Nucleophilic attack of hydroxide on the carbonyl carbon. | Tetrahedral intermediate |

| 2 | Collapse of the intermediate and expulsion of the alkoxide. | Ethanoic acid derivative, 2-tert-butylcyclohexyloxide |

| 3 | Irreversible proton transfer. | Ethyl carbonate salt, 2-tert-butylcyclohexanol |

Enzymatic Reaction Pathways (Chemical Mechanism Focus)

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of carbonate esters with high specificity and efficiency under mild conditions. nih.govmdpi.com The chemical mechanism typically involves a catalytic triad (B1167595) in the enzyme's active site, most commonly composed of serine (Ser), histidine (His), and aspartate (Asp) residues. wou.eduwikipedia.orgyoutube.com

The catalytic cycle for the hydrolysis of this compound can be described as:

Enzyme Activation and Acylation: The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group. stackexchange.com This greatly increases the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the carbonate substrate. researchgate.netwou.edu This forms a covalent, tetrahedral acyl-enzyme intermediate, which is stabilized by hydrogen bonding in a region known as the oxyanion hole. wou.eduyoutube.com The complex then releases 2-tert-butylcyclohexanol.

Deacylation: A water molecule enters the active site. The histidine residue now acts as a general acid, protonating the water molecule to make it a better nucleophile. The activated water attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. stackexchange.comwou.edu

Enzyme Regeneration: This intermediate collapses, cleaving the covalent bond between the carbonate and the serine residue. This releases the second product (ethyl hydrogen carbonate, which decomposes to ethanol and CO₂) and regenerates the active enzyme, ready for another catalytic cycle. wou.edu

This process showcases the efficiency of enzymatic catalysis through covalent catalysis, acid-base catalysis, and stabilization of transition states. wou.edu

Cleavage and Rearrangement Reactions

Beyond hydrolysis, carbonate esters can undergo cleavage and rearrangement, particularly under thermal stress or in the presence of specific reagents.

Carbonate Cleavage Mechanisms

The cleavage of the carbonate group can be initiated to release the constituent alcohols and carbon dioxide. For tertiary carbonates like this compound, cleavage can be facilitated by reagents that stabilize the resulting carbocation. For instance, systems like carbon tetrabromide (CBr₄) in conjunction with triphenylphosphine (B44618) (PPh₃) have been used to cleave tert-butyl protecting groups, which could be applicable here. acs.org

A plausible non-hydrolytic cleavage mechanism could involve:

Activation: Lewis acids could coordinate to one of the oxygen atoms, weakening the C-O bonds.

Fragmentation: The molecule fragments, releasing carbon dioxide and forming an ether (2-tert-butylcyclohexyl ethyl ether) or proceeding through an ion pair (2-tert-butylcyclohexyl cation and ethoxide anion), which would then recombine or react with the solvent. The stability of the tertiary carbocation is a key factor promoting this type of cleavage.

Radical Mediated Processes

While less common than ionic pathways for carbonates, radical-mediated reactions can occur under specific conditions, such as high temperatures or in the presence of radical initiators. Studies on analogous compounds like tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC) show that thermal decomposition can occur via the cleavage of weak bonds to form radicals. wikipedia.org Although this compound lacks the labile peroxy bond, high-energy conditions could induce homolytic cleavage of a C-O bond.

A potential radical process might involve:

Initiation: Homolytic cleavage of the bond between the cyclohexyl oxygen and the carbonyl carbon could generate a 2-tert-butylcyclohexyloxy radical and an ethyl carbonyl radical.

Propagation/Termination: These initial radicals are highly reactive and can participate in a cascade of subsequent reactions. For example, the ethyl carbonyl radical can lose carbon dioxide to form an ethyl radical. These radicals can then abstract hydrogen atoms from solvent molecules or other substrates, propagating a radical chain. wikipedia.org The process terminates when two radicals combine. The use of radical scavengers like TEMPO or BHT in similar systems has been shown to trap radical intermediates, providing evidence for such mechanisms.

Intermolecular and Intramolecular Rearrangements

While specific studies on the rearrangement of this compound are not extensively documented in publicly available literature, the reactivity of related structures, such as those containing tert-butylcyclohexyl groups, can provide insights. The bulky tert-butyl group significantly influences the conformational preferences of the cyclohexane (B81311) ring, which in turn can direct the stereochemical outcome of rearrangement reactions.

In related systems, rearrangements often proceed through transition states where the bulky substituent dictates the pathway with the lowest steric strain. For intramolecular rearrangements, this could involve the migration of a group to an adjacent position, with the stereochemistry of the product being determined by the most stable chair or boat-like transition state. Intermolecular rearrangements, which involve interactions with other molecules, would similarly be influenced by the steric hindrance presented by the 2-tert-butylcyclohexyl moiety, affecting the approach of reactants and the stability of any intermediates.

Polymerization Initiation and Chain Growth Mechanisms

The role of carbonate compounds in polymerization is an area of active research. While not a conventional initiator, under certain conditions, the carbonate group can be induced to generate reactive species capable of initiating polymerization.

Role as a Polymerization Initiator (e.g., radical initiator)

Though direct evidence for this compound as a polymerization initiator is scarce, analogous compounds like tert-butylperoxy 2-ethylhexyl carbonate (TBEC) are known to act as initiators for free-radical polymerization. nbinno.com In TBEC, the peroxide bond is the active site, which cleaves homolytically to produce radicals. nbinno.com For this compound, initiation would likely require more forcing conditions to cleave a C-O or O-C(O) bond to form radicals. The stability of the resulting radicals would be a key factor in its effectiveness as an initiator. The tert-butylcyclohexyl group, being a bulky alkyl group, could stabilize an adjacent radical through hyperconjugation.

Kinetics of Monomer Addition and Chain Termination

Should this compound or a fragment thereof act as an initiator, the kinetics of polymerization would be significantly impacted by its structure. The rate of monomer addition to a growing polymer chain initiated by a fragment of this molecule would be influenced by the steric bulk of the initiator fragment at the chain end.

Influence of Steric Hindrance on Polymer Architecture

The substantial steric bulk of the 2-tert-butylcyclohexyl group is a defining feature that would profoundly influence the architecture of any polymer it becomes a part of. If this group is incorporated as an end-group from initiation, it can affect the packing and morphology of the resulting polymer chains.

Theoretical and Computational Mechanistic Investigations

Computational chemistry offers powerful tools to investigate reaction mechanisms, especially for systems where experimental data is limited.

Transition State Analysis

A theoretical investigation into the reactions of this compound would involve mapping the potential energy surface for proposed mechanistic pathways. Transition state analysis, using methods like density functional theory (DFT), would be crucial for identifying the structures and energies of transition states for various possible reactions, such as rearrangements or decomposition pathways.

For a hypothetical rearrangement, computational analysis would allow for the comparison of different mechanistic possibilities, for instance, a concerted pericyclic reaction versus a stepwise mechanism involving a carbocationic intermediate. The calculations would aim to locate the lowest energy transition state, providing a quantitative prediction of the reaction barrier and, consequently, the reaction rate. The influence of the cis and trans isomers of the 2-tert-butylcyclohexyl group on the transition state energies would be a key aspect of such a study, as the axial or equatorial position of the tert-butyl group would create different steric environments.

Lack of Publicly Available Research on the Energy Landscape of this compound Reactions

Despite a comprehensive search for mechanistic studies, no specific research detailing the energy landscape mapping of reactions involving this compound could be located in publicly accessible scientific literature.

The investigation sought to uncover detailed research findings and data suitable for constructing an analysis of the compound's reaction mechanisms, specifically focusing on the energy profiles of its chemical transformations. However, the search did not yield any scholarly articles, computational studies, or experimental data that would allow for the creation of data tables or an in-depth discussion as outlined in the requested article structure.

General information regarding the identification and properties of this compound is available. This includes its chemical formula (C13H24O3), CAS number (67801-64-3), and its use as a fragrance ingredient. parchem.comnih.govchemicalbook.com However, this information does not extend to the specifics of its chemical reactivity or the energetic pathways of its reactions.

The concept of energy landscape mapping is a powerful tool in chemistry for understanding reaction mechanisms, involving the computational or experimental determination of the energies of reactants, products, transition states, and intermediates. nih.gov This type of detailed mechanistic study appears to be either not yet conducted for this compound or is not published in a way that is broadly accessible.

Consequently, the requested article focusing on the mechanistic studies and energy landscape mapping of this compound cannot be produced at this time due to the absence of the necessary foundational research and data.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of hydrogen and carbon atoms and their connectivity can be established.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 2-tert-Butylcyclohexyl ethyl carbonate. The chemical shifts (δ) are indicative of the electronic environment surrounding the nuclei, while the splitting patterns (multiplicities) in the ¹H NMR spectrum reveal the number of neighboring protons.

The large tert-butyl group sterically hinders rotation and typically locks the cyclohexane (B81311) ring into a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. This conformational preference significantly influences the chemical shifts of the ring protons and carbons.

Predicted ¹H NMR Data:

The proton spectrum is expected to show distinct signals for the ethyl group, the methine proton on the carbonate-bearing carbon (C1), and a complex series of overlapping multiplets for the remaining cyclohexane ring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -C(CH ₃)₃ | ~0.8-0.9 | Singlet (s) |

| Ethyl -CH ₃ | ~1.2-1.3 | Triplet (t) |

| Cyclohexane Ring -CH₂- | ~1.0-2.2 | Multiplets (m) |

| -O-CH- | ~4.4-4.6 | Multiplet (m) |

| Ethyl -O-CH ₂- | ~4.1-4.2 | Quartet (q) |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonate carbonyl carbon is characteristically deshielded, appearing at a high chemical shift.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~32-33 |

| -C(C H₃)₃ | ~27-28 |

| Ethyl -C H₃ | ~14-15 |

| Cyclohexane Ring -CH₂- | ~20-40 |

| C -O (Cyclohexyl) | ~78-82 |

| Ethyl -O-C H₂- | ~63-64 |

| Carbonate C =O | ~155-156 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. acs.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH and ³JHH). libretexts.orgyoutube.comyoutube.com For this compound, a COSY spectrum would show a cross-peak between the ethyl group's -CH₂- quartet and -CH₃ triplet. It would also reveal the connectivity of the protons on the cyclohexane ring, showing correlations between the methine proton at C1 and its neighbors at C2 and C6, and so on around the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (¹JCH). youtube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the tables above. For instance, the quartet at ~4.1-4.2 ppm would show a cross-peak with the carbon signal at ~63-64 ppm, confirming their assignment as the ethyl -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include:

The protons of the ethyl -OCH₂- group correlating to the carbonate carbonyl carbon (~155-156 ppm).

The methine proton on the cyclohexyl ring (-O-CH-) correlating to the carbonate carbonyl carbon.

The protons of the tert-butyl group correlating to the quaternary carbon of the group and the C2 carbon of the cyclohexane ring.

The chair conformation of the cyclohexane ring can be confirmed by analyzing the proton-proton coupling constants (J-values), particularly for the methine proton at C1 (the carbon bearing the carbonate group). auremn.org.brnih.gov Due to the strong preference for the tert-butyl group to be in an equatorial position, the proton at C2 will also have a defined orientation. The substituent at C1, the ethyl carbonate group, can exist in either an axial or equatorial position, leading to cis and trans isomers.

In the more stable trans isomer, both the tert-butyl group (at C2) and the ethyl carbonate group (at C1) are equatorial. The proton at C1 is therefore axial. An axial proton typically shows large coupling constants (J_ax-ax ≈ 8-13 Hz) to adjacent axial protons and smaller coupling constants (J_ax-eq ≈ 2-5 Hz) to adjacent equatorial protons. The width and multiplicity of the C1 proton's signal can thus be used to deduce its orientation and confirm the conformational rigidity of the ring system. acs.org

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. auremn.org.br

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. acs.orgnih.gov For this compound (C₁₃H₂₄O₃), the exact mass of the molecular ion ([M]⁺) is 228.1725 Da. HRMS can confirm this elemental composition, distinguishing it from other potential compounds with the same nominal mass. Predicted m/z values for common adducts are also useful for identification. uni.lu

Predicted HRMS Adducts for C₁₃H₂₄O₃:

| Adduct | Predicted Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 229.1798 |

| [M+Na]⁺ | 251.1618 |

| [M+K]⁺ | 267.1357 |

In tandem mass spectrometry (MS/MS), the molecular ion or a specific fragment ion is isolated and further fragmented to produce a series of daughter ions. This process helps to map the structure of the molecule by identifying stable fragments and neutral losses. auremn.org.br The fragmentation of this compound is expected to be driven by cleavage of the carbonate and cyclohexyl moieties. acs.orgmiamioh.edulibretexts.org

A primary fragmentation pathway would involve the loss of the stable tert-butyl radical (57 Da) from the molecular ion, a characteristic fragmentation for such substituted cyclohexanes. nih.govmassbank.eu Another key fragmentation would be the cleavage of the carbonate ester bonds.

Predicted Key Fragments in MS/MS Analysis:

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 171 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 139 | [C₁₀H₁₉]⁺ | Loss of ethyl carbonate radical |

| 83 | [C₆H₁₁]⁺ | Cyclohexenyl cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (highly stable) |

The analysis of these daughter ions allows for the reconstruction of the original molecule's structure, confirming the presence and connectivity of the ethyl carbonate and 2-tert-butylcyclohexyl groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods are instrumental in confirming the presence of the key carbonate and alkyl functionalities.

The IR spectrum of a molecule is obtained by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of its bonds. In the case of this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the carbonate group. vscht.cz This strong absorption typically appears in the region of 1750-1735 cm⁻¹ for aliphatic esters. vscht.cz The C-O stretching vibrations of the carbonate group are also characteristic and are expected to produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For molecules with a center of symmetry, certain vibrational modes may be IR active and Raman inactive, and vice-versa. While this compound lacks a center of symmetry, Raman spectroscopy can still provide valuable insights. The symmetric stretching vibration of the carbonate group (ν1) is typically observed as a strong and sharp band in the Raman spectrum, often around 1060-1090 cm⁻¹. researchgate.netresearchgate.net The asymmetric stretching (ν3) and bending (ν4) modes of the carbonate group are also observable, though generally with lower intensity. researchgate.net

The presence of the tert-butyl and cyclohexyl groups will be evident from the C-H stretching vibrations in the 2850-3000 cm⁻¹ region in both IR and Raman spectra. The bending vibrations of the CH₂, and CH₃ groups will also contribute to the complexity of the fingerprint region below 1500 cm⁻¹.

A summary of the expected characteristic vibrational frequencies for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Carbonate (C=O) | Stretching | 1750-1735 | IR (Strong) |

| Carbonate (C-O) | Stretching | 1300-1000 | IR (Strong) |

| Carbonate (ν1) | Symmetric Stretch | 1060-1090 | Raman (Strong) |

| Alkyl (C-H) | Stretching | 2850-3000 | IR & Raman |

| Alkyl (CH₂/CH₃) | Bending | <1500 | IR & Raman |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its various isomers. gcms.czuni.lu Given its molecular structure, which includes two stereocenters on the cyclohexane ring, the compound can exist as different diastereomers (cis and trans isomers).

Gas Chromatography (GC) for Volatile Species

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like this compound, which is a known fragrance ingredient. gcms.czgcms.cznih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The purity of the compound can be determined by the presence of a single major peak in the chromatogram, with any minor peaks indicating impurities.

For the analysis of fragrance esters, a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane-based stationary phase, is typically employed. jetir.org The temperature of the oven is programmed to increase gradually to ensure the efficient separation of components with different boiling points. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. For qualitative identification, a mass spectrometer (MS) can be coupled with the GC, allowing for the identification of the compound based on its mass spectrum. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-performance liquid chromatography is a powerful technique for the separation of compounds that may not be suitable for GC due to low volatility or thermal instability. More importantly, HPLC is exceptionally well-suited for the separation of stereoisomers. nih.govnih.govhplc.euresearchgate.net The cis and trans diastereomers of this compound have different spatial arrangements of the tert-butyl and ethyl carbonate groups relative to the cyclohexane ring. These structural differences can lead to different interactions with the stationary phase in an HPLC column, allowing for their separation.

The separation of these diastereomers can typically be achieved using a normal-phase or reversed-phase HPLC method. In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is employed with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The choice of stationary and mobile phases is critical for achieving optimal resolution between the isomers. The separation can be monitored using a UV detector if the compound has a suitable chromophore, or a refractive index detector for universal detection. The relative peak areas in the chromatogram can be used to determine the isomeric ratio of a given sample.

| Chromatographic Method | Application | Typical Stationary Phase | Typical Mobile Phase |

| Gas Chromatography (GC) | Purity assessment of volatile species | Polysiloxane-based capillary column | Inert gas (e.g., Helium, Nitrogen) |

| High-Performance Liquid Chromatography (HPLC) | Separation of cis/trans diastereomers | Silica (Normal Phase) or C18 (Reversed Phase) | Non-polar solvent (NP) or Water/Acetonitrile/Methanol (B129727) (RP) |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of 2-tert-Butylcyclohexyl ethyl carbonate. These calculations provide a static picture of the molecule, offering precise information about its geometry and the distribution of electrons.

Geometry optimization is a fundamental quantum chemical calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves iterative calculations to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Due to the presence of the flexible cyclohexane (B81311) ring and the rotatable ethyl carbonate group, multiple conformers, such as the cis and trans isomers with the tert-butyl and ethyl carbonate groups in axial or equatorial positions, are considered.

The large and bulky tert-butyl group predominantly occupies the equatorial position to minimize steric hindrance, a well-established principle in cyclohexane conformational analysis. epa.govutdallas.edu Consequently, the primary focus of geometry optimization would be on the cis and trans diastereomers, with the tert-butyl group in the equatorial position and the ethyl carbonate group in either the axial or equatorial position.

Upon successful geometry optimization, the electronic structure of the most stable conformers is determined. This involves calculating the molecular orbitals and their corresponding energy levels, which provides insights into the molecule's reactivity and spectroscopic properties. The distribution of electron density and the electrostatic potential can be mapped onto the molecular surface to identify regions that are electron-rich or electron-poor, indicating potential sites for nucleophilic or electrophilic attack.

Table 1: Calculated Geometric Parameters for the Equatorial Conformers of this compound (Illustrative Data)

| Parameter | trans (eq, eq) Conformer | cis (eq, ax) Conformer |

| C-O (carbonate) Bond Length | 1.35 Å | 1.36 Å |

| C=O (carbonate) Bond Length | 1.21 Å | 1.21 Å |

| C-C-O-C Dihedral Angle | 178.5° | 65.2° |

| O-C-O-C Dihedral Angle | -179.1° | -70.8° |

The conformational landscape of this compound is complex due to the flexibility of the cyclohexane ring and the rotation around the single bonds of the ethyl carbonate substituent. Conformational energy profiling involves systematically exploring these degrees of freedom to map out the potential energy surface and identify all low-energy conformers and the energy barriers that separate them.

For the cyclohexane ring, the chair conformation is generally the most stable. However, the presence of bulky substituents can lead to the existence of other conformers, such as twist-boat or boat forms, although these are typically higher in energy. researchgate.net The primary conformational equilibrium for this compound will be between the chair forms of the cis and trans isomers.

Table 2: Relative Conformational Energies of this compound (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) |

| trans (eq, eq) | 0.00 |

| cis (eq, ax) | +2.5 |

| trans (ax, ax) | > +5.0 |

Quantum chemical calculations can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are valuable for interpreting experimental NMR spectra and for confirming the structure and conformation of the molecule. The calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of a conformer and referencing them to a standard (e.g., tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. Comparing the predicted chemical shifts for different conformers (e.g., cis vs. trans) with experimental data can help in assigning the stereochemistry of the molecule. For instance, the chemical shift of the proton attached to the carbon bearing the ethyl carbonate group (the C-H of the O-CH group) is expected to be significantly different in the axial and equatorial positions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom | trans (eq, eq) Conformer (ppm) | cis (eq, ax) Conformer (ppm) |

| Carbonyl (C=O) | 155.2 | 154.8 |

| CH-O | 78.5 | 74.1 |

| CH-C(CH₃)₃ | 52.3 | 50.9 |

| Quaternary C of tert-butyl | 32.8 | 32.6 |

| Methyl of tert-butyl | 27.6 | 27.5 |

| O-CH₂-CH₃ | 64.1 | 63.9 |

| O-CH₂-CH₃ | 14.3 | 14.2 |

Molecular Dynamics Simulations